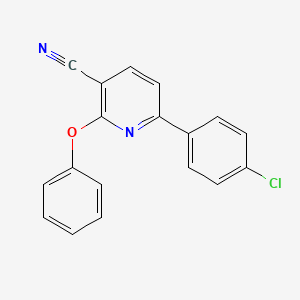

6-(4-Chlorophenyl)-2-phenoxypyridine-3-carbonitrile

Description

6-(4-Chlorophenyl)-2-phenoxypyridine-3-carbonitrile is a pyridine-based compound featuring a 4-chlorophenyl group at position 6, a phenoxy substituent at position 2, and a nitrile group at position 2. Pyridine-3-carbonitrile derivatives are pivotal in medicinal chemistry due to their versatility in forming hydrogen bonds and interactions with biological targets .

Properties

IUPAC Name |

6-(4-chlorophenyl)-2-phenoxypyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClN2O/c19-15-9-6-13(7-10-15)17-11-8-14(12-20)18(21-17)22-16-4-2-1-3-5-16/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMQTTCPYYTCHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC(=N2)C3=CC=C(C=C3)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(4-Chlorophenyl)-2-phenoxypyridine-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Synthesis

The molecular formula of this compound is with a molecular weight of approximately 273.73 g/mol. The compound features a pyridine ring substituted with a phenoxy group and a chlorophenyl moiety, which contributes to its biological activity.

Synthetic Routes

The synthesis typically involves:

- Formation of the Pyridine Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of Substituents : The chlorophenyl and phenoxy groups are introduced via electrophilic aromatic substitution or nucleophilic substitution methods.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation across various cancer types, including breast and lung cancer cells. For example, it has shown IC50 values in the low micromolar range against specific cancer cell lines, indicating potent activity.

The mechanism by which this compound exerts its biological effects appears to involve:

- Inhibition of Kinases : Similar compounds have been reported to inhibit various kinases such as c-Met and EGFR, which are crucial in cancer cell signaling pathways.

- Induction of Apoptosis : Studies suggest that treatment with this compound leads to increased apoptosis in cancer cells, potentially via the activation of caspase pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Apoptosis Induction | Increased caspase activity | |

| Kinase Inhibition | c-Met inhibition with IC50 < 1 µM |

Case Study: Antitumor Activity

A study conducted by Ma et al. (2023) evaluated the anticancer effects of various pyridine derivatives, including this compound. The results showed that this compound significantly inhibited tumor growth in xenograft models, supporting its potential as a therapeutic agent for cancer treatment.

Table 2: Comparison with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Pyridine ring, phenoxy group | Anticancer activity |

| 1-(3-fluorophenyl)-3-(phenylurea) | Lacks chlorophenyl substitution | Moderate anticancer activity |

| 1-(2,6-difluorophenyl)-3-(tetrazolylurea) | Contains tetrazole ring | Strong kinase inhibition |

Comparison with Similar Compounds

Key Findings and Trends

- Electron-Withdrawing Groups : Chlorine and trifluoromethyl substituents improve metabolic stability but may reduce solubility.

- Biological Potency: Mercapto and imidazole groups enhance anticancer activity, while phenoxy derivatives favor antimicrobial applications.

- Synthetic Flexibility : Modular synthesis allows rapid diversification, critical for drug discovery pipelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.